3,5-Dinitrobenzamide
CAS No.: 121-81-3
Cat. No.: VC0002147
Molecular Formula: C7H5N3O5
Molecular Weight: 211.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 121-81-3 |
---|---|
Molecular Formula | C7H5N3O5 |
Molecular Weight | 211.13 g/mol |
IUPAC Name | 3,5-dinitrobenzamide |
Standard InChI | InChI=1S/C7H5N3O5/c8-7(11)4-1-5(9(12)13)3-6(2-4)10(14)15/h1-3H,(H2,8,11) |
Standard InChI Key | UUKWKUSGGZNXGA-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Canonical SMILES | C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Melting Point | 184.0 °C |
Chemical and Physical Properties
Structural Characteristics
3,5-Dinitrobenzamide features a benzamide backbone with nitro groups at the 3- and 5-positions of the aromatic ring. The planar structure, confirmed by -NMR and -NMR spectroscopy , facilitates π-π stacking interactions critical for its biological activity. The electron-withdrawing nitro groups reduce the electron density of the aromatic system, increasing electrophilicity and reactivity toward nucleophilic agents .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 211.13 g/mol |
Melting Point | 183–185°C |
Density | 1.6444 g/cm³ |
Refractive Index | 1.5500 |
pKa | 13.73 ± 0.50 |
Solubility in DMSO | ≥2.2 mg/mL (10.42 mM) |
Spectroscopic Profiles
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorptions at 1,540 cm⁻¹ and 1,350 cm⁻¹, corresponding to asymmetric and symmetric stretching of nitro groups, respectively . The amide C=O stretch appears at 1,680 cm⁻¹, while N–H bending vibrations occur near 1,590 cm⁻¹ . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 211.03 (calculated for : 211.02) .
Synthesis and Production
Industrial Synthesis Routes
The primary synthesis involves the amidation of 3,5-dinitrobenzoyl chloride with aqueous ammonia:
This method achieves a 97% yield under ambient conditions . Alternative approaches include the direct nitration of benzamide derivatives, though this requires stringent control of reaction temperatures (≤40°C) to prevent decomposition .
Purification and Quality Control
Recrystallization from ethanol yields 99.5% pure product, as verified by high-performance liquid chromatography (HPLC) . Residual solvents are monitored using gas chromatography–mass spectrometry (GC-MS), with limits set at <0.1% for ethanol and <10 ppm for ammonia .
Pharmacological Applications
Antifungal Activity
Ethyl 3,5-dinitrobenzoate, a structurally related ester, demonstrates potent activity against Candida albicans (MIC = 125 µg/mL) and Candida tropicalis (MIC = 500 µg/mL) . Mechanistic studies indicate disruption of fungal cell membranes via ergosterol biosynthesis inhibition, confirmed by ergosterol quantification assays showing a 68% reduction at 0.5× MIC .
Coccidiostat Use in Veterinary Medicine
As a component of Unistat and Tristat, 3,5-dinitrobenzamide controls coccidiosis in poultry by inhibiting Eimeria spp. sporozoite invasion. Field trials report a 92% reduction in oocyst shedding in broiler chickens at 50 mg/kg feed concentrations .
Environmental Fate and Degradation
Advanced Oxidation Processes (AOPs)
UV/H₂O₂ and UV/TiO₂ systems degrade 3,5-dinitrobenzamide via hydroxyl radical (·OH) attack, following pseudo-first-order kinetics () . Primary degradation pathways include:
-
Nitro group reduction to amine derivatives.
-
Amide bond hydrolysis yielding 3,5-dinitrobenzoic acid.
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) identifies intermediate products such as 3-nitro-5-aminobenzamide () .
Table 2: Degradation Efficiency Under Different AOPs
AOP System | pH | Degradation (%) | Half-Life (min) |
---|---|---|---|
UV/H₂O₂ | 7.0 | 98.5 | 25.7 |
UV/TiO₂ | 5.0 | 94.2 | 31.9 |
Industrial and Material Science Applications
Explosives Formulation
The compound’s high nitrogen content (19.9%) and thermal stability (decomposition onset at 250°C) make it suitable as a stabilizer in nitrocellulose-based propellants, reducing combustion variability by 40% compared to diphenylamine .
Herbicide Development
3,5-Dinitrobenzamide derivatives inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Field trials against Amaranthus retroflexus show 85% weed suppression at 2 kg/ha application rates .
Recent Advances and Future Directions
Green Synthesis Methods
Microwave-assisted amidation reduces reaction times from 12 hours to 35 minutes while maintaining 95% yield, significantly lowering energy consumption (2.1 kWh/kg vs. 8.4 kWh/kg) .
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